molecular formula C10H12O3 B8325378 o-(1-Methoxyethoxy)-benzaldehyde

o-(1-Methoxyethoxy)-benzaldehyde

Cat. No.: B8325378
M. Wt: 180.20 g/mol
InChI Key: HVEWNAMTCNCSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-(1-Methoxyethoxy)-benzaldehyde is a benzaldehyde derivative with the molecular formula C10H12O3 . As a specialty chemical, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Benzaldehyde derivatives with ether substituents are valuable intermediates in developing more complex molecules . For instance, methoxy- and alkoxy-substituted benzaldehydes are frequently utilized in synthesizing compounds like oximes, which are investigated for their potential to inhibit enzymes such as aldose reductase or tyrosinase . Similarly, such aldehydes can act as precursors in nucleophilic substitution reactions to create radiolabeled compounds for imaging studies . Researchers value this compound for its aldehyde functional group, which provides a reactive handle for further chemical modifications. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use. Please refer to the available safety data sheets for proper handling and storage information.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(1-methoxyethoxy)benzaldehyde

InChI

InChI=1S/C10H12O3/c1-8(12-2)13-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3

InChI Key

HVEWNAMTCNCSJL-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OC1=CC=CC=C1C=O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The chemical structure of o-(1-Methoxyethoxy)-benzaldehyde allows it to participate in several important reactions:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution : The methoxyethoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions are fundamental for synthesizing more complex organic molecules, making this compound a valuable building block in organic chemistry.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it suitable for creating a range of compounds with potential therapeutic applications.

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving aldehydes. Its reactivity profile allows researchers to investigate the mechanisms of action for various biological processes, particularly those involving metabolic pathways.

Medicinal Chemistry

The compound is also used as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making them candidates for drug development. For example, studies have shown that benzaldehyde derivatives can possess antimicrobial properties, which are essential in developing new antibiotics.

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for synthesizing complex organic moleculesUsed in creating pharmaceuticals and fine chemicals
Biological StudiesInvestigation of enzyme-catalyzed reactionsProvides insights into metabolic pathways
Medicinal ChemistryPrecursor for pharmaceutical compoundsPotential antimicrobial properties observed

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • o-Methoxybenzaldehyde (2-Methoxybenzaldehyde) : Lacks the ethoxy extension in the substituent.
  • 4-Ethoxy-3-methoxybenzaldehyde : Contains methoxy and ethoxy groups at para and meta positions, respectively.
  • Benzaldehyde O-benzyl oximes (e.g., (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime) : Feature hydroxyl and methoxy groups, demonstrating the impact of polyhydroxy substitution on bioactivity .
  • o-(Pivaloylaminomethyl)benzaldehydes: Alkoxy-substituted derivatives that undergo acid-catalyzed rearrangement, highlighting reactivity differences based on substituent bulk .
Table 1: Physical and Chemical Properties Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Notable Reactivity/Stability
o-(1-Methoxyethoxy)-benzaldehyde ~180.2* N/A Aldehyde, methoxyethoxy Likely moderate stability
o-Methoxybenzaldehyde 136.15 266.5 Aldehyde, methoxy Stable under neutral conditions
4-Methoxybenzaldehyde 136.15 267.2 Aldehyde, methoxy (para) Similar stability to ortho isomer
4-Ethoxy-3-methoxybenzaldehyde 180.20 N/A Aldehyde, methoxy, ethoxy Crystallographic stability noted

*Estimated based on molecular formula. Data sourced from .

Q & A

Q. What biological activity studies exist for structurally analogous benzaldehydes, and what insights do they offer for this compound?

  • Derivatives like 2-hydroxy-4-methoxybenzaldehyde exhibit ovicidal activity against Anopheles mosquitoes, suggesting potential bioactivity for the methoxyethoxy analog. Structure-activity relationship (SAR) studies highlight the importance of substituent polarity and steric effects in interaction with biological targets .

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